molecular formula C6H11N3O B582994 4-Tert-butyl-1,2,5-oxadiazol-3-amine CAS No. 159013-87-3

4-Tert-butyl-1,2,5-oxadiazol-3-amine

Cat. No.: B582994
CAS No.: 159013-87-3
M. Wt: 141.174
InChI Key: CLZPCLWZGOCFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-1,2,5-oxadiazol-3-amine is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, known for their diverse applications in medicinal chemistry, agriculture, and materials science. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamidoxime with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid and zinc chloride. This reaction proceeds through the formation of a nitrile oxide intermediate, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxadiazoles, amines, and other heterocyclic compounds, which can be further utilized in different applications .

Scientific Research Applications

4-Tert-butyl-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 5-tert-Butyl-1,3,4-oxadiazol-2-amine
  • 3-tert-Butyl-1,2,4-oxadiazol-5-ylpiperidine hydrochloride
  • 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Comparison: Compared to these similar compounds, 4-tert-butyl-1,2,5-oxadiazol-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-tert-butyl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-6(2,3)4-5(7)9-10-8-4/h1-3H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZPCLWZGOCFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.